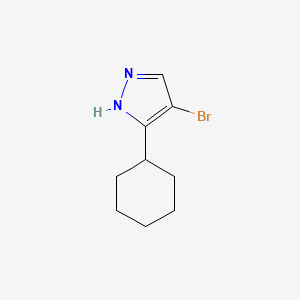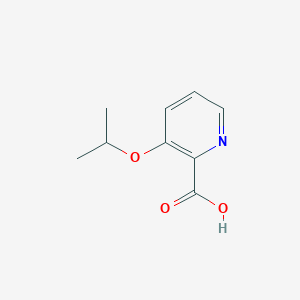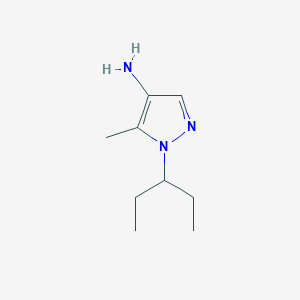![molecular formula C13H16BrFN2O B1526869 4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide CAS No. 1307443-30-6](/img/structure/B1526869.png)
4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
Vue d'ensemble
Description
“4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is a chemical compound with the CAS Number: 1307443-30-6 . It has a molecular weight of 315.19 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-fluoro-N-(2-(pyrrolidin-1-yl)ethyl)benzamide . The InChI code for this compound is 1S/C13H16BrFN2O/c14-10-3-4-11(12(15)9-10)13(18)16-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H,16,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.19 . It is typically stored at room temperature and is usually in powder form .Applications De Recherche Scientifique
Potential Antipsychotic Agents
Research led by Högberg et al. (1991) delves into the synthesis and stereoselective dopamine D-2 receptor blockade of a class of substituted benzamides, which are explored for their potential as antipsychotic agents. The study found that certain benzamides and salicylamides exhibited high potency as dopamine D-2 receptor antagonists, suggesting their suitability for development into radioligands without altering the parent structure for neuroimaging studies Högberg et al., 1991.
Alzheimer's Disease Research
Another significant application is in Alzheimer's disease research, where a molecular imaging probe was used to quantify serotonin 1A receptor densities in patients' brains. This study by Kepe et al. (2006) utilized positron emission tomography (PET) imaging to demonstrate receptor density decreases correlating with the progression of Alzheimer's disease. This finding underscores the compound's utility in diagnosing and understanding the pathophysiology of neurodegenerative diseases Kepe et al., 2006.
Synthesis and Characterization Studies
Research on the synthesis and characterization of related benzamide derivatives, as reported by Achugatla et al. (2017), contributes to the chemical knowledge necessary for the development of novel compounds with potential therapeutic applications. These studies provide foundational knowledge on the chemical properties and synthesis pathways of benzamide derivatives Achugatla et al., 2017.
Diagnostic Imaging for Melanoma
In the realm of oncology, a study by Pyo et al. (2020) introduced a PET imaging probe for the ultrasensitive detection of malignant melanoma. This research highlights the potential of fluorinated benzamide derivatives in improving diagnostic imaging for cancer, specifically by enhancing image quality and tumor detection in melanoma Pyo et al., 2020.
Dopamine D2 Receptor Ligands
Further, the synthesis and binding properties of specific fluorinated substituted benzamides as selective dopamine D2 receptor ligands were investigated for their potential use in in vivo brain studies, potentially aiding in the research of psychiatric and neurological disorders. This work, described by Hall et al. (1991), emphasizes the compound's relevance in developing PET radioligands for neuroimaging Hall et al., 1991.
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O/c14-10-3-4-11(12(15)9-10)13(18)16-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRPRJVJBHJWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)
![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)

![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)

![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)


